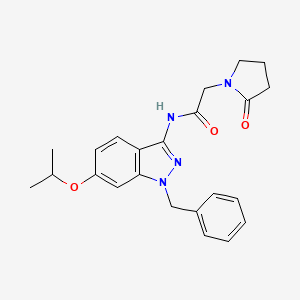
N-(1-benzyl-6-isopropoxy-1H-indazol-3-yl)-2-(2-oxopyrrolidin-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-benzyl-6-isopropoxy-1H-indazol-3-yl)-2-(2-oxopyrrolidin-1-yl)acetamide, also known as BI-78D3, is a small molecule inhibitor that has been developed for the treatment of cancer. This molecule has been extensively studied for its potential as a therapeutic agent due to its ability to inhibit the activity of a specific protein, which is involved in the growth and proliferation of cancer cells.
科学的研究の応用
Antimicrobial Activity
Research involving similar compounds, such as acetamide derivatives, has shown potential antimicrobial activities. For instance, studies on the synthesis and antimicrobial activity of novel sulphonamide derivatives have demonstrated that these compounds exhibit good antimicrobial properties against various strains (Asmaa M. Fahim & Eman H. I. Ismael, 2019). Such findings suggest that acetamide-based compounds might be explored for their utility in combating microbial infections, providing a basis for the potential antimicrobial application of N-(1-benzyl-6-isopropoxy-1H-indazol-3-yl)-2-(2-oxopyrrolidin-1-yl)acetamide.
Inhibition of Enzymatic Activity
Compounds with similar structures have been studied for their potential to inhibit specific enzymatic pathways. For example, derivatives have been evaluated as inhibitors of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) pathways, showing efficacy in vitro and potential for in vivo applications (Markian M Stec et al., 2011). This hints at the possibility of this compound being involved in cancer research or metabolic disease studies due to its structural similarity to known enzyme inhibitors.
Neurological Applications
Research on acetamide derivatives has also explored their potential applications in neurological disorders. Compounds targeting histamine H3 receptors, for example, have been investigated for their cognitive-enhancing properties in models of Alzheimer's disease, suggesting a possible avenue for the application of this compound in neurodegenerative disease research (A. Medhurst et al., 2007).
特性
IUPAC Name |
N-(1-benzyl-6-propan-2-yloxyindazol-3-yl)-2-(2-oxopyrrolidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O3/c1-16(2)30-18-10-11-19-20(13-18)27(14-17-7-4-3-5-8-17)25-23(19)24-21(28)15-26-12-6-9-22(26)29/h3-5,7-8,10-11,13,16H,6,9,12,14-15H2,1-2H3,(H,24,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHFFJZBFMUZYFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC2=C(C=C1)C(=NN2CC3=CC=CC=C3)NC(=O)CN4CCCC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-cyclohexyl-1-{[1-(4-methylphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}-4-piperidinecarboxamide](/img/structure/B5568525.png)

![1-tert-butyl-N-{4-[(ethylamino)sulfonyl]phenyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5568538.png)

![2-benzyl-N-[(2-methoxy-4,6-dimethyl-3-pyridinyl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B5568557.png)
![4-[(4-methoxyphenyl)amino]-N'-(2-thienylmethylene)butanohydrazide](/img/structure/B5568562.png)

![3-[(2,4-dichlorobenzyl)thio]-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B5568581.png)

![2-(3,4-dimethoxyphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B5568602.png)
![4-methyl-N'-[(5-methyl-2-furyl)methylene]benzenesulfonohydrazide](/img/structure/B5568603.png)
